molecular formula C24H27ClN4O3S B2704134 N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride CAS No. 1216568-61-4

N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride

Cat. No.: B2704134
CAS No.: 1216568-61-4
M. Wt: 487.02
InChI Key: SZGPPTJERDEOTP-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O3S and its molecular weight is 487.02. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on related compounds, such as N-substituted benzamides, highlights the importance of molecular structure and intermolecular interactions in determining their physical and chemical properties. For example, the study of molecular structures through X-ray diffraction and DFT calculations can reveal how intermolecular interactions, such as dimerization and crystal packing, influence molecular geometry and conformation, which are crucial for understanding reactivity and designing functional materials (Karabulut et al., 2014).

Synthetic Applications

The versatility of imidazole and thiazole moieties in organic synthesis is well-documented. These heterocycles can serve as building blocks for generating structurally diverse libraries of compounds through various reactions, including alkylation and ring closure. This synthetic utility suggests potential pathways for modifying and exploring the applications of your compound in drug discovery, material science, and organic synthesis (Roman, 2013).

Biological Activities

While the search did not directly address the specific compound, studies on similar structures have identified a range of biological activities. For instance, compounds containing imidazole and thiazole rings have been explored for their antimicrobial, anti-inflammatory, and anticonvulsant properties. This suggests that "N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride" could also be investigated for potential therapeutic applications, provided that the focus remains on scientific research and not on drug use or side effects (Soyer et al., 2004).

Luminescence Sensing

The structural elements of the compound , particularly the presence of benzothiazole and imidazole rings, may offer unique electronic properties conducive to luminescence sensing. Research on related lanthanide-organic frameworks demonstrates the potential for using such structures in the selective sensing of benzaldehyde-based derivatives, hinting at the possibility of applying "this compound" in the development of new sensors (Shi et al., 2015).

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S.ClH/c1-16-13-17(2)22-19(14-16)26-24(32-22)28(11-6-10-27-12-9-25-15-27)23(29)18-7-5-8-20(30-3)21(18)31-4;/h5,7-9,12-15H,6,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGPPTJERDEOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=C(C(=CC=C4)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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